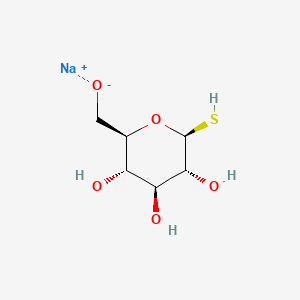
Antibacterial agent 186
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound has shown significant promise in the field of antibacterial research due to its unique properties and effectiveness against resistant bacterial strains.
Méthodes De Préparation
The synthesis of antibacterial agent 186 involves several steps, typically starting with the preparation of the core structure followed by functionalization to enhance its antibacterial properties. The synthetic route often includes the use of arylurea derivatives, which are known for their antibacterial activity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used in the synthesis of this compound are proprietary and may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Antibacterial agent 186 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its antibacterial properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Applications De Recherche Scientifique
Antibacterial agent 186 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of arylurea derivatives.
Biology: Investigated for its effects on bacterial biofilm formation and its potential to disrupt existing biofilms.
Medicine: Explored as a potential treatment for infections caused by multidrug-resistant Staphylococcus epidermidis.
Mécanisme D'action
The mechanism of action of antibacterial agent 186 involves its interaction with bacterial cell membranes and biofilms. The compound disrupts the biofilm matrix, making the bacteria more susceptible to antibacterial agents. It also interferes with essential bacterial processes, leading to cell death. The specific molecular targets and pathways involved in its action are still under investigation, but it is believed to affect the integrity and function of bacterial cell membranes .
Comparaison Avec Des Composés Similaires
Antibacterial agent 186 is unique in its ability to target biofilm-producing strains of Staphylococcus epidermidis. Similar compounds include:
Daptomycin: Another antibacterial agent known for its activity against biofilm-producing bacteria.
Linezolid: Effective against multidrug-resistant bacterial strains but with a different mechanism of action.
Tigecycline: A broad-spectrum antibiotic with activity against a wide range of bacteria, including resistant strains . This compound stands out due to its specific antibiofilm properties and its potential for use in treating infections that are difficult to manage with other antibiotics.
Propriétés
Formule moléculaire |
C26H27ClF3N3O2S |
|---|---|
Poids moléculaire |
538.0 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-[1-[3-thiophen-2-yl-3-[4-(trifluoromethyl)phenoxy]propyl]piperidin-4-yl]urea |
InChI |
InChI=1S/C26H27ClF3N3O2S/c27-19-3-1-4-21(17-19)32-25(34)31-20-10-13-33(14-11-20)15-12-23(24-5-2-16-36-24)35-22-8-6-18(7-9-22)26(28,29)30/h1-9,16-17,20,23H,10-15H2,(H2,31,32,34) |
Clé InChI |
SSQKZUFKRPRELW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NC(=O)NC2=CC(=CC=C2)Cl)CCC(C3=CC=CS3)OC4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


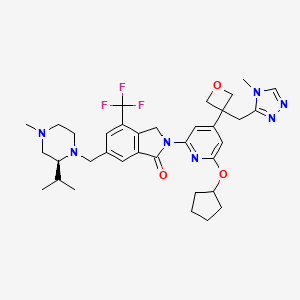

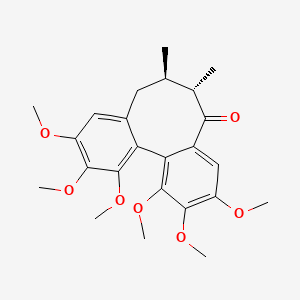
![(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B12372378.png)
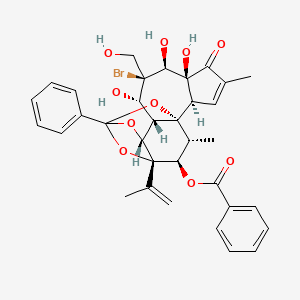

![(2S,4R)-1-[(2S)-2-[12-[4-[4-[[2-(4,4-difluoropiperidin-1-yl)-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-yl]amino]piperidin-1-yl]butanoylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372392.png)

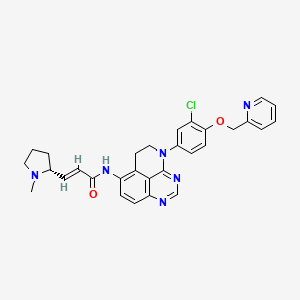
![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)
![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)


